molecular formula C19H14BrClN2O4S B11309021 3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11309021
M. Wt: 481.7 g/mol
InChI Key: ZIFNKQPFRVIGEC-UHFFFAOYSA-N
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Description

3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that features a pyrimidine core substituted with bromophenyl, chlorophenyl, and methylbenzylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a bromophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the amino group.

    Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride derivative.

    Cyclization: The sulfonylated intermediate undergoes cyclization with a chloropyrimidine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl, chlorophenyl, and methylbenzylsulfonyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H14BrClN2O4S

Molecular Weight

481.7 g/mol

IUPAC Name

(3-bromophenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14BrClN2O4S/c1-12-5-7-13(8-6-12)11-28(25,26)19-22-10-16(21)17(23-19)18(24)27-15-4-2-3-14(20)9-15/h2-10H,11H2,1H3

InChI Key

ZIFNKQPFRVIGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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